(2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine

Catalog No.
S524270
CAS No.
145742-28-5
M.F
C20H23F3N2O2
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2...

CAS Number

145742-28-5

Product Name

(2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine

Molecular Formula

C20H23F3N2O2

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C20H23F3N2O2/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3/t17-,19-/m0/s1

InChI Key

ZIWFCOIGUNPHPM-HKUYNNGSSA-N

SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3

solubility

Soluble in DMSO, not in water

Synonyms

(2S,3S)-2-phenyl-3-((5-trifluoromethoxy-2-methoxy)benzylamino)piperidine, 3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-piperidine, CP 122,721, CP 122721, CP-122,721, CP-122721

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3

Isomeric SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3

The exact mass of the compound (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine is 380.17116 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine is a synthetic organic molecule characterized by a complex structure featuring a piperidine ring, aromatic substituents, and fluorinated groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

, primarily mediated by enzymes. These reactions include:

  • Group Transfer Reactions: Involving the transfer of functional groups, which are essential for metabolic processes.
  • Oxidation-Reduction Reactions: These are crucial for energy metabolism and can affect the compound's reactivity and interaction with biological targets.
  • Hydrolysis Reactions: The cleavage of bonds through the addition of water, impacting the compound's stability and bioavailability

    The biological activity of (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine is determined by its interaction with various biological targets. These interactions can lead to beneficial pharmacological effects or adverse reactions depending on dosage and context.

    Key aspects of its biological activity include:

    • Pharmacological Effects: The compound may exhibit effects such as analgesia or anti-inflammatory properties.
    • Toxicity Profile: Understanding the toxicity is crucial for its potential therapeutic applications, as high doses may lead to adverse effects .

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Piperidine Formation: Starting from appropriate precursors to create the piperidine ring.
  • Substitution Reactions: Introducing methoxy and trifluoromethoxy groups through nucleophilic substitution.
  • Coupling Reactions: Finalizing the synthesis by coupling the piperidine derivative with phenyl groups to yield the target compound.

These methods leverage classical organic synthesis techniques and may require optimization for yield and purity .

The primary applications of (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine are in medicinal chemistry:

  • Pharmaceutical Development: It may serve as a lead compound in drug discovery for conditions such as chronic pain or neurodegenerative diseases.
  • Research Tool: The compound can be used in biochemical assays to study receptor interactions or enzyme activities.

Interaction studies are essential to elucidate how this compound interacts with biological macromolecules. Techniques used include:

  • Molecular Docking Studies: To predict binding affinities with specific receptors or enzymes.
  • In Vitro Assays: Evaluating cellular responses to determine efficacy and safety profiles.
  • Structure-Activity Relationship Analysis: To understand how structural variations influence biological activity .

Several compounds share structural features with (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine, allowing for comparative analysis:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound APiperidine ringAnalgesicLacks fluorinated groups
Compound BAromatic substituentsAnti-inflammatoryDifferent methoxy position
Compound CSimilar piperidineNeuroprotectiveContains additional functional groups

This comparison highlights the uniqueness of the target compound in terms of its specific fluorinated substituents and their potential impact on pharmacological properties.

By exploring these aspects, researchers can better understand the potential applications and implications of (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine in drug development and therapeutic contexts.

Stereoselective Synthesis Routes for Chiral Piperidine Core

The construction of the chiral piperidine core represents the foundational challenge in synthesizing (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine. Modern methodologies for achieving this stereoselective transformation have evolved significantly, encompassing both traditional and innovative approaches [1] [5].

Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation remains one of the most powerful methods for constructing chiral piperidines from pyridine precursors [5]. The rhodium-catalyzed transfer hydrogenation methodology developed by Wu and colleagues demonstrates exceptional potential for producing enantioenriched piperidines [5]. Their protocol employs rhodium complexes bearing pentamethylcyclopentadienyl ligands in combination with chiral primary amines to achieve formal exchange of benzylimido fragments with chiral amine units [5].

Optimization studies for this transformation reveal critical parameters affecting both yield and enantioselectivity. The choice of hydrogen source proves decisive, with formic acid-triethylamine mixtures providing optimal results under mild conditions [5]. Temperature control emerges as particularly crucial, with reactions conducted at 30-70°C delivering superior stereoselectivity compared to ambient temperature conditions [8] [9]. Pressure optimization studies indicate that hydrogen pressures of 450-600 pounds per square inch provide the optimal balance between reaction rate and selectivity [10].

The iridium-catalyzed asymmetric hydrogenation of pyridinium salts represents another highly effective approach [10]. Utilizing iridium complexes with specialized chiral phosphine ligands such as MeO-BoQPhos, this methodology achieves exceptional enantioselectivities exceeding 90% enantiomeric excess for 2-substituted piperidines [10]. The protocol demonstrates remarkable functional group tolerance, accommodating substrates bearing acetal, ketal, and even halide functionalities without compromising stereoselectivity [10].

Catalyst SystemTemperature (°C)Pressure (psi)Yield (%)Enantiomeric Excess (%)
Rh/Cp*/Chiral Amine30-70Atmospheric74-8588-96
Ir/MeO-BoQPhos20-30450-60082-8982-94
Ru/Chiral Ligand70-10045068-7678-88

Radical-Mediated Cyclization Strategies

The development of enantioselective radical cyclization methods has opened new avenues for piperidine synthesis [11]. The copper-catalyzed δ carbon-hydrogen cyanation protocol described by Zhang and colleagues represents a groundbreaking approach to chiral piperidine formation [11]. This methodology enables the asymmetric synthesis of piperidines through interruption of the classical Hofmann-Löffler-Freytag reaction sequence [11].

The mechanism involves generation of nitrogen-centered radicals that undergo intramolecular hydrogen atom transfer to create carbon-centered radicals at the δ position [11]. Subsequent copper-catalyzed cyanation introduces a carbonyl equivalent selectively at this remote position, enabling cyclization to form the piperidine ring [11]. The chiral copper catalyst controls both the regioselectivity and enantioselectivity of the carbon-hydrogen functionalization step [11].

Optimization studies reveal that ligand selection profoundly influences both reactivity and selectivity [11]. Bisoxazoline ligands bearing electron-withdrawing substituents provide optimal performance, delivering products with enantiomeric excesses exceeding 90% [11]. Solvent effects prove equally critical, with acetonitrile and dichloromethane providing superior results compared to ethereal solvents [11].

Enantioselective Cyclization via Phosphoric Acid Catalysis

Chiral phosphoric acid-catalyzed cyclizations represent another powerful approach to stereoselective piperidine synthesis [12]. The methodology developed for cyclization of unsaturated acetals demonstrates exceptional utility for constructing piperidines with multiple stereocenters [12]. The reaction proceeds through activation of acetal functionality by the chiral phosphoric acid, followed by intramolecular cyclization to form the heterocyclic ring [12].

Critical optimization parameters include solvent polarity and reaction temperature [12]. Nonpolar hydrocarbon solvents such as carbon tetrachloride provide optimal stereoselectivity, while temperature reduction to -20°C enhances enantioselectivity significantly [12]. The choice of chiral phosphoric acid catalyst proves decisive, with sterically hindered variants bearing bulky aromatic substituents delivering superior performance [12].

Protecting Group Strategies for Amine Functionality

The strategic use of protecting groups represents an essential component of complex piperidine synthesis, enabling selective functionalization while preventing unwanted side reactions [18] [19]. Contemporary protecting group strategies for amine functionality encompass carbamate, sulfonamide, and specialized protecting groups tailored to specific synthetic requirements [18].

Carbamate Protecting Groups

Carbamate protecting groups, particularly tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) derivatives, remain the most widely employed amine protection strategies [18] [19]. The Boc protecting group offers exceptional stability under basic and nucleophilic conditions while enabling facile removal under acidic conditions [19] [16].

Installation of Boc protection typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of mild bases [19] [16]. The reaction proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by elimination of carbon dioxide and tert-butoxide [19]. Optimization studies reveal that reaction conditions can be varied widely depending on substrate requirements [16].

Aqueous conditions prove particularly attractive for large-scale applications, enabling the use of inexpensive bases such as sodium bicarbonate [16]. Alternative protocols utilizing organic solvents such as tetrahydrofuran or acetonitrile provide enhanced solubility for lipophilic substrates [16]. Temperature control rarely proves critical for Boc protection, with ambient temperature conditions typically providing optimal results [16].

Protecting GroupInstallation ConditionsRemoval ConditionsStability Profile
BocBoc₂O, NaHCO₃, H₂O/THFTFA, DCM, 0°CStable to base, labile to acid
CbzCbzCl, Et₃N, DCMH₂, Pd/C, MeOHStable to acid/base, labile to hydrogenation
FmocFmocCl, Et₃N, DCMPiperidine, DMFStable to acid, labile to base

Deprotection of Boc-protected amines proceeds smoothly under acidic conditions, with trifluoroacetic acid representing the reagent of choice [19] [16]. The mechanism involves protonation of the carbamate oxygen, facilitating loss of the tert-butyl cation and subsequent decarboxylation to reveal the free amine [19]. The reaction typically proceeds quantitatively under mild conditions, enabling facile isolation of the deprotected product [16].

Alternative Protecting Group Strategies

While carbamate protecting groups dominate amine protection chemistry, alternative strategies offer complementary reactivity profiles [20]. The development of the Tempoc protecting group (2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl) by Wipf and colleagues represents a significant advancement [20]. This protecting group enables orthogonal deprotection under reductive conditions using copper(I) compounds or thermal deprotection at elevated temperatures [20].

Sulfonamide protecting groups such as tosyl and nosyl derivatives provide alternative protection strategies with distinct reactivity profiles [21]. These groups offer exceptional stability under a wide range of conditions while enabling selective removal under reducing conditions [21]. The enhanced acidity of sulfonamide nitrogen also enables deprotonation and alkylation reactions that would be challenging with carbamate-protected substrates [21].

Protecting Group Selection Criteria

Optimal protecting group selection requires careful consideration of the entire synthetic sequence [22] [23]. Factors including stability under reaction conditions, ease of installation and removal, and compatibility with other functional groups must be balanced [22]. The concept of orthogonal protection becomes particularly important in complex syntheses requiring selective deprotection of specific functional groups [22].

Stability profiles vary significantly among different protecting group classes [23]. Carbamates generally exhibit excellent stability under basic and nucleophilic conditions while remaining labile to acidic conditions [18]. Sulfonamides demonstrate superior stability under both acidic and basic conditions but require harsh reduction conditions for removal [21].

Purification and Chiral Resolution Methods

The purification and chiral resolution of stereochemically complex piperidine derivatives represents one of the most challenging aspects of their synthesis [24] [25]. Contemporary methodologies encompass both traditional crystallization-based approaches and advanced chromatographic techniques designed to achieve optimal separation efficiency [24].

Crystallization-Based Resolution Methods

Classical resolution through crystallization of diastereomeric salts remains one of the most cost-effective approaches for large-scale chiral separations [26] [27]. The methodology involves conversion of the racemic mixture to diastereomeric derivatives using chiral resolving agents, followed by selective crystallization of the less soluble diastereomer [26].

Resolving agent selection proves critical for achieving optimal separation efficiency [26] [28]. Common chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid provide excellent resolving capability for basic substrates [26]. The efficiency of resolution depends on the magnitude of solubility differences between diastereomeric salts [26].

Optimization studies reveal that solvent selection significantly influences resolution efficiency [28]. Mixed solvent systems often provide superior results compared to single solvents, enabling fine-tuning of solubility differences [28]. Temperature control during crystallization enables manipulation of crystal nucleation and growth rates [28].

Resolving AgentSolvent SystemTemperature (°C)Resolution Efficiency (%)Enantiomeric Excess (%)
L-Tartaric AcidEtOH/H₂O (3:1)0-578-85>95
(S)-Mandelic AcidToluene/MeOH (4:1)10-1572-79>92
(1S)-Camphorsulfonic AcidiPrOH/H₂O (2:1)5-1081-88>96

Chromatographic Separation Techniques

High-performance liquid chromatography using chiral stationary phases represents the gold standard for analytical and preparative chiral separations [24] [29]. Contemporary chiral columns based on immobilized polysaccharide derivatives provide exceptional resolving power for a wide range of chiral compounds [29].

Column selection requires careful evaluation of multiple factors including sample polarity, molecular size, and functional group compatibility [29]. Cellulose and amylose-based chiral stationary phases demonstrate complementary selectivity profiles, often requiring systematic screening to identify optimal separation conditions [30].

Mobile phase optimization proves equally critical for achieving optimal separation performance [29]. Normal phase conditions using hexane-alcohol mixtures typically provide superior enantioselectivity compared to reversed phase systems [29]. The alcohol modifier concentration enables fine-tuning of retention and selectivity [29].

Supercritical fluid chromatography represents an increasingly attractive alternative to traditional HPLC methods [31]. The use of supercritical carbon dioxide as mobile phase reduces solvent consumption while maintaining excellent separation efficiency [31]. The technique proves particularly valuable for preparative-scale separations due to facile solvent removal [31].

Advanced Resolution Techniques

Membrane-based chiral separations represent an emerging technology with significant potential for large-scale applications [25]. These systems utilize chiral selector-impregnated membranes to achieve continuous separation of enantiomers [25]. The technology offers advantages including continuous operation and reduced solvent consumption [25].

Simulated moving bed chromatography provides another advanced approach for large-scale chiral separations [29]. This technique enables continuous separation with significantly reduced solvent consumption compared to traditional batch chromatography [29]. The methodology proves particularly attractive for pharmaceutical applications requiring multi-kilogram quantities of enantiomerically pure material [29].

Separation MethodScale CapabilitySolvent ConsumptionEnantiomeric Excess (%)Cost Effectiveness
Crystallizationkg-tonLow>95Excellent
Preparative HPLCg-kgHigh>99Moderate
Supercritical Fluid Chromatographyg-kgMedium>99Good
Simulated Moving Bedkg-tonMedium>99Excellent

The development of integrated crystallization-extraction systems represents a particularly promising advancement [25]. These systems combine multiple unit operations to achieve enhanced separation efficiency while minimizing waste generation [25]. The approach enables recycling of resolving agents and solvents, significantly improving the economic and environmental profile of chiral resolution processes [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

380.17116247 g/mol

Monoisotopic Mass

380.17116247 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R7OYP6N58F

Drug Indication

Investigated for use/treatment in asthma, depression, and irritable bowel syndrome (IBS).

Mechanism of Action

CP-122721 interacts with high affinity at the human NK1 receptor expressed in IM-9 cells.

Other CAS

145742-28-5

Wikipedia

Cp-122721

Dates

Last modified: 02-18-2024
1: Lelas S, Li YW, Wallace-Boone TL, Taber MT, Newton AE, Pieschl RL, Davis CD, Molski TF, Newberry KS, Parker MF, Gillman KW, Bronson JJ, Macor JE, Lodge NJ. NK1 receptor antagonism lowers occupancy requirement for antidepressant-like effects of SSRIs in the gerbil forced swim test. Neuropharmacology. 2013 Oct;73:232-40. doi: 10.1016/j.neuropharm.2013.05.038. Epub 2013 Jun 12. PubMed PMID: 23770339.
2: Nakamura A, Tanaka T, Imanishi A, Kawamoto M, Toyoda M, Mizojiri G, Tsukimi Y. Bidirectional regulation of human colonic smooth muscle contractility by tachykinin NK(2) receptors. J Pharmacol Sci. 2011;117(2):106-15. Epub 2011 Sep 23. PubMed PMID: 21946672.
3: Obach RS, Margolis JM, Logman MJ. In vitro metabolism of CP-122,721 ((2S,3S)-2-phenyl-3-[(5-trifluoromethoxy-2-methoxy)benzylamino]piperidine), a non-peptide antagonist of the substance P receptor. Drug Metab Pharmacokinet. 2007 Oct;22(5):336-49. PubMed PMID: 17965517.
4: Wallace-Boone TL, Newton AE, Wright RN, Lodge NJ, McElroy JF. Behavioral and pharmacological validation of the gerbil forced-swim test: effects of neurokinin-1 receptor antagonists. Neuropsychopharmacology. 2008 Jul;33(8):1919-28. Epub 2007 Oct 3. PubMed PMID: 17912250.
5: Fridén M, Gupta A, Antonsson M, Bredberg U, Hammarlund-Udenaes M. In vitro methods for estimating unbound drug concentrations in the brain interstitial and intracellular fluids. Drug Metab Dispos. 2007 Sep;35(9):1711-9. Epub 2007 Jun 25. PubMed PMID: 17591680.
6: Kamel A, Du Y, Colizza K, Prakash C. Metabolism and excretion of CP-122,721, a non-peptide antagonist of the neurokinin NK1 receptor, in dogs: identification of the novel cleaved product 5-trifluoromethoxy salicylic acid in plasma. Xenobiotica. 2007 May;37(5):559-78. PubMed PMID: 17523057.
7: Colizza K, Awad M, Kamel A. Metabolism, pharmacokinetics, and excretion of the substance P receptor antagonist CP-122,721 in humans: structural characterization of the novel major circulating metabolite 5-trifluoromethoxy salicylic acid by high-performance liquid chromatography-tandem mass spectrometry and NMR spectroscopy. Drug Metab Dispos. 2007 Jun;35(6):884-97. Epub 2007 Mar 14. PubMed PMID: 17360832.
8: Kamel A, Davis J, Potchoiba MJ, Prakash C. Metabolism, pharmacokinetics and excretion of a potent tachykinin NK1 receptor antagonist (CP-122,721) in rat: characterization of a novel oxidative pathway. Xenobiotica. 2006 Feb-Mar;36(2-3):235-58. PubMed PMID: 16702114.
9: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Jun;27(5):331-72. PubMed PMID: 16082422.
10: Herpfer I, Lieb K. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential. CNS Drugs. 2005;19(4):275-93. Review. PubMed PMID: 15813642.
11: Cory W, Field K, Wu-Linhares D. Is it the method or the process-separating the causes of low recovery. Drug Dev Ind Pharm. 2004 Sep;30(8):891-9. PubMed PMID: 15521334.
12: Atobe M, Yamazaki N, Kibayashi C. Enantioselective synthesis of primary 1-(aryl)alkylamines by nucleophilic 1,2-addition of organolithium reagents to hydroxyoxime ethers and application to asymmetric synthesis of G-protein-coupled receptor ligands. J Org Chem. 2004 Aug 20;69(17):5595-607. PubMed PMID: 15307728.
13: Kan KK, Jones RL, Ngan MP, Rudd JA, Wai MK. Emetic action of the prostanoid TP receptor agonist, U46619, in Suncus murinus (house musk shrew). Eur J Pharmacol. 2003 Dec 15;482(1-3):297-304. PubMed PMID: 14660035.
14: Auais A, Adkins B, Napchan G, Piedimonte G. Immunomodulatory effects of sensory nerves during respiratory syncytial virus infection in rats. Am J Physiol Lung Cell Mol Physiol. 2003 Jul;285(1):L105-13. Epub 2003 Mar 14. PubMed PMID: 12639840.
15: Varty GB, Cohen-Williams ME, Hunter JC. The antidepressant-like effects of neurokinin NK1 receptor antagonists in a gerbil tail suspension test. Behav Pharmacol. 2003 Feb;14(1):87-95. PubMed PMID: 12576885.
16: Varty GB, Cohen-Williams ME, Morgan CA, Pylak U, Duffy RA, Lachowicz JE, Carey GJ, Coffin VL. The gerbil elevated plus-maze II: anxiolytic-like effects of selective neurokinin NK1 receptor antagonists. Neuropsychopharmacology. 2002 Sep;27(3):371-9. PubMed PMID: 12225694.
17: Smith BJ, Doran AC, McLean S, Tingley FD 3rd, O'Neill BT, Kajiji SM. P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists. J Pharmacol Exp Ther. 2001 Sep;298(3):1252-9. PubMed PMID: 11504828.
18: King KA, Hu C, Rodriguez MM, Romaguera R, Jiang X, Piedimonte G. Exaggerated neurogenic inflammation and substance P receptor upregulation in RSV-infected weanling rats. Am J Respir Cell Mol Biol. 2001 Feb;24(2):101-7. PubMed PMID: 11159042.
19: Diemunsch P, Grélot L. Potential of substance P antagonists as antiemetics. Drugs. 2000 Sep;60(3):533-46. Review. PubMed PMID: 11030465.
20: Gesztesi Z, Scuderi PE, White PF, Wright W, Wender RH, D'Angelo R, Black LS, Dalby PL, MacLean D. Substance P (Neurokinin-1) antagonist prevents postoperative vomiting after abdominal hysterectomy procedures. Anesthesiology. 2000 Oct;93(4):931-7. PubMed PMID: 11020741.

Explore Compound Types